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Compound of Interest

Compound Name: 2-Propyl-1,3,2-benzodioxaborole

Cat. No.: B1353097

An In-depth Technical Guide to 2-Propyl-1,3,2-
benzodioxaborole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-Propyl-1,3,2-benzodioxaborole, also known as catechol propylboronate. The
document details its molecular structure, physicochemical data, synthesis and purification
protocols, reactivity, and its emerging role in medicinal chemistry.

Core Physical and Chemical Properties

2-Propyl-1,3,2-benzodioxaborole is an organoboron compound featuring a propyl group
attached to a 1,3,2-benzodioxaborole ring system.[1] This structure imparts unique reactivity,
making it a valuable reagent in organic synthesis and a scaffold of interest in drug discovery.[1]

Physicochemical Data

A summary of the key quantitative data for 2-Propyl-1,3,2-benzodioxaborole is presented in
the table below. It is important to note that while some physical properties like boiling point and
density have been reported, a definitive experimental melting point is not readily available in
the reviewed literature.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1353097?utm_src=pdf-interest
https://www.benchchem.com/product/b1353097?utm_src=pdf-body
https://www.benchchem.com/product/b1353097?utm_src=pdf-body
https://www.smolecule.com/products/s782497
https://www.smolecule.com/products/s782497
https://www.benchchem.com/product/b1353097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Formula CoH11BO2 [1]
Molecular Weight 161.99 g/mol [1]
2-propyl-1,3,2-

UPAC Name beiz:));/ioxaborole 12l

CAS Number 40218-49-3 [1]

Boiling Point 73°C @ 1 mbar [3]

Density 1.052 g/cm3

VIKLNEIFCBHZLL-
INChl Key [2]
UHFFFAOYSA-N

Purity Typically =295% [2]

Storage Temperature Freezer (2-8°C recommended)  [2]

Synthesis and Purification

The primary synthetic route to 2-Propyl-1,3,2-benzodioxaborole involves the condensation
reaction between n-propylboronic acid and catechol. This is a dehydration reaction that often
requires azeotropic distillation to remove water and drive the reaction to completion.

Experimental Protocol: Synthesis of 2-Propyl-1,3,2-
benzodioxaborole

While a highly detailed, step-by-step protocol for this specific molecule is not widely published,
the following general procedure is based on established methods for the synthesis of similar
catecholborane esters.

Materials:
» n-Propylboronic acid

e Catechol
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» Toluene (or another suitable solvent for azeotropic water removal)

¢ Anhydrous magnesium sulfate or sodium sulfate (for drying)

Apparatus:

Round-bottom flask

Dean-Stark apparatus

Condenser

Heating mantle

Magnetic stirrer

Rotary evaporator

Distillation apparatus

Procedure:

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer,
add equimolar amounts of n-propylboronic acid and catechol.

Add a suitable volume of toluene to facilitate azeotropic removal of water.

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-
Stark trap.

Cool the reaction mixture to room temperature.

Remove the toluene under reduced pressure using a rotary evaporator.

The crude product can be purified by distillation under reduced pressure.[3] A reported
condition for a similar compound is 73 °C at 1 mbatr.[3]

The purity of the final product should be assessed by analytical techniques such as NMR
spectroscopy.
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The synthesis workflow can be visualized as follows:

Synthesis Workflow of 2-Propyl-1,3,2-benzodioxaborole
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Caption: A flowchart illustrating the key stages in the synthesis of 2-Propyl-1,3,2-

benzodioxaborole.

Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation
and purity assessment of 2-Propyl-1,3,2-benzodioxaborole. While specific spectral data for
this compound is not readily available in the reviewed literature, the expected chemical shifts
can be inferred from the analysis of similar structures.

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl
group (a triplet for the methyl protons, a multiplet for the methylene protons adjacent to the
methyl group, and a triplet for the methylene protons attached to the boron atom) and the
aromatic protons of the catechol ring (typically in the range of 6.8-7.2 ppm).

e 13C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms
of the propyl group and the aromatic carbons of the benzodioxaborole moiety. The carbon
atom attached to boron may show broadening due to the quadrupolar nature of the boron
nucleus.[4]

o 1B NMR: Boron-11 NMR spectroscopy is particularly useful for characterizing organoboron
compounds. For tricoordinate boronic esters like 2-Propyl-1,3,2-benzodioxaborole, the 1B
chemical shift is expected to be in the range of +20 to +35 ppm relative to BF3-OEt2.[5]

Chemical Reactivity and Applications in Organic
Synthesis

The reactivity of 2-Propyl-1,3,2-benzodioxaborole is dominated by the electrophilic nature of
the boron atom. This makes it susceptible to nucleophilic attack and a key participant in various
cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

2-Propyl-1,3,2-benzodioxaborole serves as an effective coupling partner in the palladium-
catalyzed Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. This reaction is a
cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the
construction of complex molecular architectures.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving
oxidative addition, transmetalation, and reductive elimination.
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Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Biological Activity and Potential in Drug
Development

The benzoxaborole and related benzodioxaborole scaffolds have garnered significant attention
in medicinal chemistry due to their diverse biological activities. While specific studies on 2-
Propyl-1,3,2-benzodioxaborole are limited, the broader class of compounds has shown
promise in several therapeutic areas.

Anti-inflammatory Activity via PDE4 Inhibition

Benzoxaboroles have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an
enzyme that plays a crucial role in the inflammatory cascade.[6][7][8] By inhibiting PDE4, these
compounds increase the intracellular levels of cyclic adenosine monophosphate (CAMP), which
in turn downregulates the production of pro-inflammatory cytokines such as TNF-q, IL-23, and
IL-17.[6] This mechanism of action is central to the therapeutic effect of the FDA-approved drug
crisaborole for atopic dermatitis.[8]
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Simplified Signaling Pathway of PDE4 Inhibition by Benzoxaboroles
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Caption: The inhibitory effect of benzoxaboroles on the PDE4 signaling pathway.
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Anticancer Potential

Several studies have highlighted the potential of benzoxaborole derivatives as anticancer
agents.[9][10][11] The proposed mechanisms of action are varied and include the induction of
apoptosis and cell cycle arrest.[9][10][11] For instance, certain benzoxaboroles have been
shown to cause G2/M phase cell cycle arrest in ovarian cancer cells, leading to apoptosis.[9]
The specific molecular targets for these anticancer effects are an active area of research.

Conclusion

2-Propyl-1,3,2-benzodioxaborole is a versatile chemical entity with established utility in
organic synthesis and promising potential in the development of novel therapeutics. Its
straightforward synthesis and predictable reactivity in cross-coupling reactions make it a
valuable building block for chemists. Furthermore, the biological activities associated with the
benzodioxaborole core, particularly in the realms of inflammation and oncology, underscore its
significance for further investigation in drug discovery programs. Future research will likely
focus on elucidating the specific biological targets of its derivatives and optimizing their
pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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